molecular formula C18H19N7O3 B2667856 4-[4-[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]phenol CAS No. 904827-01-6

4-[4-[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]phenol

Cat. No. B2667856
CAS RN: 904827-01-6
M. Wt: 381.396
InChI Key: SEZFOTZJLYNVMK-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine and has a molecular formula of C18H19N7O3. It is used for research purposes. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .


Chemical Reactions Analysis

The main metabolites of similar compounds in humans were the products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis . In addition to these phase I metabolites, several phase II glucuronidation and acetylation products were detected in plasma, urine, and feces .

Scientific Research Applications

Antitubercular and Antileishmaniasis Potential

  • Repositioning Antitubercular Compounds for Neglected Tropical Diseases : A study on 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, initially studied for tuberculosis, found potential applications in treating visceral leishmaniasis (VL). The study highlighted modifications to the aryloxy side chain, including the use of piperazine, to improve solubility and safety while retaining activity against VL. This research suggests the potential use of similar compounds in addressing tropical diseases (Thompson et al., 2016).

Pharmacological Properties

  • Synthesis and Pharmacological Properties : Another study synthesized a series of 4-piperazinopyrimidines, demonstrating various pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. This research underlines the broad scope of pharmacological applications for compounds with a piperazine structure (Mattioda et al., 1975).

Catalytic Activity

  • Asymmetric di-Ni(II) System as Phosphodiesterase Model : A study on a novel asymmetric phenol-based 'end-off' dinucleating ligand and its nickel(II) complexes revealed significant phosphodiesterase activity. The compound's structure, featuring a piperazine component, shows potential for mimicking the active sites of native metallohydrolases (Ren et al., 2011).

Anticancer Activity

  • Antiproliferative Activity Against Cancer Cell Lines : A series of pyrido[1,2-a]pyrimidin-4-one derivatives, including those with a piperazine structure, were evaluated for their antiproliferative effects against various human cancer cell lines. Compounds in this series displayed notable anticancer activity, suggesting potential therapeutic applications in oncology (Mallesha et al., 2012).

Molecular Switches and Antifungal Activity

  • Reversible Test Strips for Detecting Analytes : A compound synthesized from a pyrimidine base was used to create reversible test strips for detecting analytes like Al3+, F-, and AcO-. This research highlights the compound's utility in developing colorimetric approaches for detecting specific ions (Bhattacharyya et al., 2017).
  • Antifungal Properties of Pyrazolo[1,5-a]pyrimidines Derivatives : A study involving the synthesis of pyrazolo[1,5-a]pyrimidines derivatives revealed their potential as antifungal agents. This suggests the applicability of such compounds in addressing fungal infections and related diseases (Zhang et al., 2016).

Monoamine Oxidase Inhibitors

  • Selective Monoamine Oxidase-A Inhibitors : Piperazine derivatives were found to have selective monoamine oxidase-A inhibitory activity, which could have implications in the treatment of neurological disorders (Kaya et al., 2017).

Mechanism of Action

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name

4-[4-[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3/c1-13-10-17(21-18(20-13)24-12-15(11-19-24)25(27)28)23-8-6-22(7-9-23)14-2-4-16(26)5-3-14/h2-5,10-12,26H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZFOTZJLYNVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}phenol

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